
Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) is a chemical compound with the molecular formula C10H6Cl6N2O2. It is characterized by its unique structure, which includes two trichloroacetamide groups connected by a phenylene bridge. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) typically involves the reaction of p-phenylenediamine with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) undergoes various chemical reactions, including:
Hydrolysis: The amide bonds can be cleaved under acidic or basic conditions, yielding trichloroacetic acid and p-phenylenediamine.
Nucleophilic Substitution: The trichloroacetyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) can be compared with other similar compounds, such as:
Trichloroacetamide: A simpler compound with similar reactivity but lacking the phenylene bridge.
N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide: A compound with a similar trichloroacetyl group but different functional groups and biological activities.
The unique structure of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) provides distinct reactivity and applications, setting it apart from other related compounds.
Eigenschaften
CAS-Nummer |
4257-74-3 |
|---|---|
Molekularformel |
C10H6Cl6N2O2 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6Cl6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
GMKLVPIWJUKZOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)

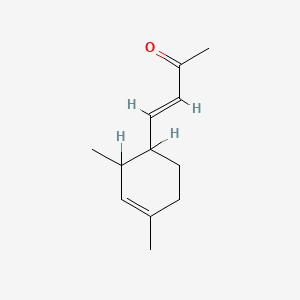
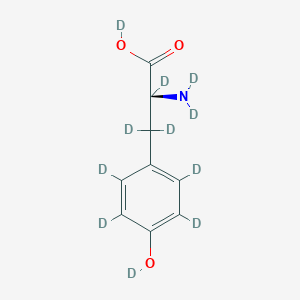
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)


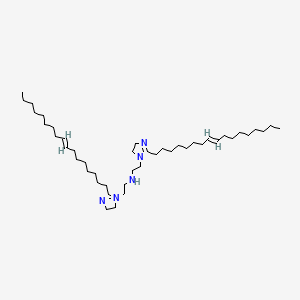
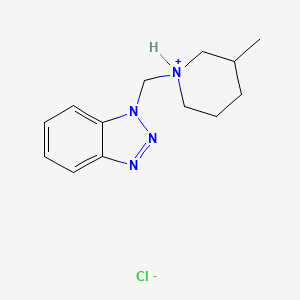
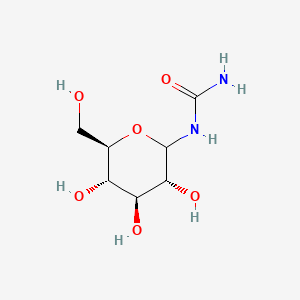
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)

